molecular formula C12H11NO2 B2449192 Methyl 8-methylquinoline-4-carboxylate CAS No. 1593934-90-7

Methyl 8-methylquinoline-4-carboxylate

Cat. No.: B2449192
CAS No.: 1593934-90-7
M. Wt: 201.225
InChI Key: OQSSKGSCBLWROY-UHFFFAOYSA-N
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Description

Methyl 8-methylquinoline-4-carboxylate is an organic compound with the molecular formula C12H11NO2 It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: One of the common methods for synthesizing quinoline derivatives involves the Friedländer synthesis. This method typically uses 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst.

    Skraup Synthesis: Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Methyl 8-methylquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Methyl 8-methylquinoline-4-carboxylate can be compared with other quinoline derivatives:

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.

    Quinoline N-oxide: Used in organic synthesis and as an intermediate in the production of other chemicals.

    4-Hydroxyquinoline: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness:

Properties

IUPAC Name

methyl 8-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-9-10(12(14)15-2)6-7-13-11(8)9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSSKGSCBLWROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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